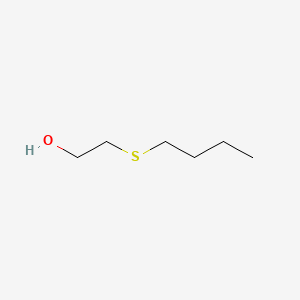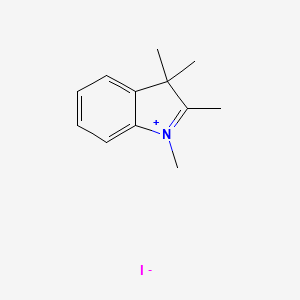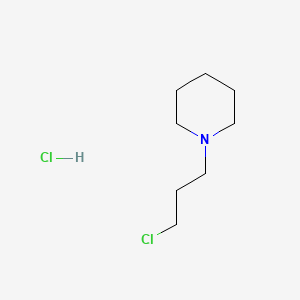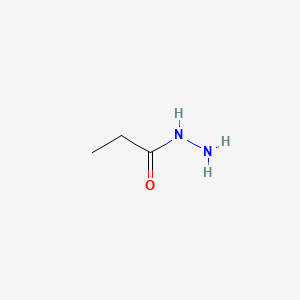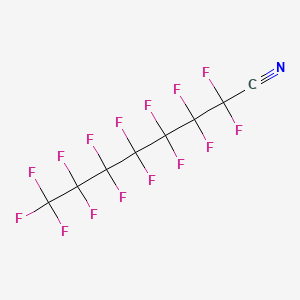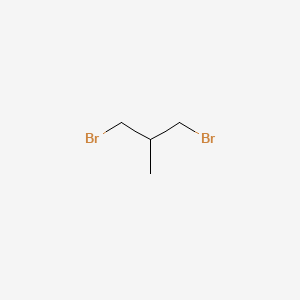
Prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride
概要
説明
Prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride is a synthetic polymer known for its versatile applications in various fields. This compound is a copolymer of trimethylaminoethylacetate salt and acrylamide, often used for its cationic properties and high molecular weight .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride typically involves the polymerization of trimethylaminoethylacetate salt with acrylamide. The reaction is carried out under controlled conditions to ensure the formation of the desired polymer. The process involves the use of initiators such as azobisisobutyronitrile (AIBN) or potassium persulfate to initiate the polymerization reaction .
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large-scale reactors where the monomers are mixed and polymerized under controlled temperatures and pressures. The reaction mixture is then purified to remove any unreacted monomers and by-products. The final product is obtained in the form of a powder or solution, depending on the intended application .
化学反応の分析
Types of Reactions
Prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride undergoes various chemical reactions, including:
Hydrolysis: The amide groups in the polymer can undergo hydrolysis to form carboxylic acids and ammonium ions.
Substitution: The chloride ions in the polymer can be substituted with other anions through ion-exchange reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Substitution: Ion-exchange reactions are carried out using various anion-exchange resins.
Major Products Formed
Hydrolysis: Carboxylic acids and ammonium ions.
Oxidation: Various oxidation products depending on the oxidizing agent used.
Substitution: Polymers with different anionic groups.
科学的研究の応用
Prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of Prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride involves its cationic nature, which allows it to interact with negatively charged molecules and surfaces. This interaction is primarily driven by electrostatic forces, leading to the formation of complexes and aggregates. The polymer can also form hydrogels through cross-linking, which is useful in various applications such as drug delivery and tissue engineering .
類似化合物との比較
Similar Compounds
Polyquaternium-33: A similar cationic polymer used in personal care products.
Polyacrylamide: A nonionic polymer used in water treatment and as a thickening agent.
PolyDADMAC: A cationic polymer used in water treatment and paper manufacturing.
Uniqueness
Prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride is unique due to its specific combination of cationic and amide functionalities, which provide it with a wide range of applications in different fields. Its ability to form hydrogels and interact with various molecules makes it particularly valuable in biomedical and industrial applications .
特性
CAS番号 |
69418-26-4 |
|---|---|
分子式 |
C11H21ClN2O3 |
分子量 |
264.75 g/mol |
IUPAC名 |
prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride |
InChI |
InChI=1S/C8H16NO2.C3H5NO.ClH/c1-5-8(10)11-7-6-9(2,3)4;1-2-3(4)5;/h5H,1,6-7H2,2-4H3;2H,1H2,(H2,4,5);1H/q+1;;/p-1 |
InChIキー |
PKBWOCHWPFCSLN-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CCOC(=O)C=C.C=CC(=O)N.[Cl-] |
正規SMILES |
C[N+](C)(C)CCOC(=O)C=C.C=CC(=O)N.[Cl-] |
| 69418-26-4 | |
ピクトグラム |
Environmental Hazard |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
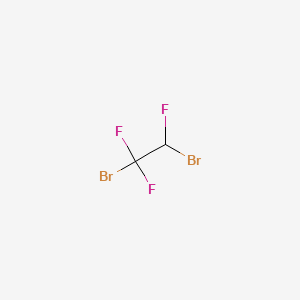


![Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-methyl-](/img/structure/B1585088.png)
